5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid
CAS No.: 139911-15-2
Cat. No.: VC11661496
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139911-15-2 |
|---|---|
| Molecular Formula | C14H10F2O2 |
| Molecular Weight | 248.22 g/mol |
| IUPAC Name | 5-fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H10F2O2/c1-8-6-9(2-5-13(8)16)11-4-3-10(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) |
| Standard InChI Key | GDIFGCRSJBDWFC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F |
Introduction
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid is a synthetic organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.225 g/mol . This compound belongs to the class of benzoic acids, which are widely used in pharmaceuticals, dyes, and as intermediates in organic synthesis. The presence of fluorine atoms in its structure suggests potential applications in fields where fluorinated compounds are valued for their unique properties, such as increased stability and bioavailability.
2.2. Synthesis
While specific synthesis methods for 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid are not detailed in the available literature, typical syntheses of similar compounds involve reactions like the Suzuki-Miyaura coupling or the Friedel-Crafts acylation. These methods allow for the introduction of the aryl group and the fluorine substituents onto the benzoic acid core.
3.1. Pharmaceutical Applications
Fluorinated compounds are often used in pharmaceuticals due to their ability to enhance drug efficacy and bioavailability. The presence of fluorine in 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid could make it a candidate for drug development, particularly in areas where fluorinated compounds have shown promise, such as in the treatment of diseases where increased lipophilicity is beneficial.
3.2. Antimicrobial Activity
Although specific studies on the antimicrobial activity of 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid are lacking, related compounds have shown antimicrobial properties. For instance, derivatives of benzoic acid with halogen substitutions have been explored for their antimicrobial effects .
4.2. Spectroscopic Data
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